2-Hydroxyiminopentanamide

Description

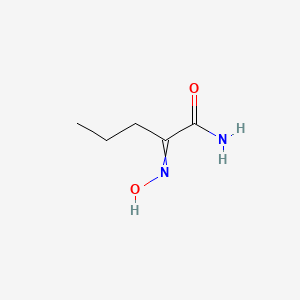

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

2-hydroxyiminopentanamide |

InChI |

InChI=1S/C5H10N2O2/c1-2-3-4(7-9)5(6)8/h9H,2-3H2,1H3,(H2,6,8) |

InChI Key |

WBLAGXUBLXMTAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NO)C(=O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Hydroxyiminopentanamide

Retrosynthetic Analysis of 2-Hydroxyiminopentanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The structure of this compound presents two primary functional groups for disconnection: the amide bond and the oxime group. These disconnections represent the final steps in a potential synthesis, suggesting the formation of these groups as key strategic elements.

C-N Bond Disconnection (Amide Formation): The most apparent disconnection is at the amide bond. This suggests a reaction between a carboxylic acid derivative (or the carboxylic acid itself) and an amine.

C=N Bond Disconnection (Oxime Formation): The oxime functionality can be disconnected to reveal a carbonyl group at the C-2 position and hydroxylamine (B1172632). This points to an oximation reaction as a crucial step.

These disconnections lead to the identification of key precursors, which are the building blocks for the synthesis.

Based on the disconnections, the immediate precursors for this compound can be identified. The feasibility of the synthesis is highly dependent on the availability and stability of these precursors.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Amide formation followed by oximation.

Precursor 1: 2-Oxopentanamide (B11723222). This α-keto amide is a key intermediate.

Precursor 2: Hydroxylamine. This is a common reagent for oxime formation.

Pathway B: Oximation followed by amide formation.

Precursor 3: 2-Hydroxyiminopentanoic acid. This α-oximino acid would be the starting point.

Precursor 4: Ammonia (B1221849) or an ammonia equivalent. This would be required for the amidation step.

Classical Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of route often depends on the availability of starting materials, desired yield, and reaction conditions.

The formation of an oxime from a carbonyl compound is a well-established reaction. wikipedia.org In the context of this compound, this would typically involve the reaction of an α-keto precursor with hydroxylamine.

The general reaction is as follows:

R-C(=O)-R' + NH₂OH → R-C(=NOH)-R' + H₂O

For the synthesis of this compound, the precursor would be 2-oxopentanamide. The reaction is typically carried out in a suitable solvent, and the pH is often controlled to facilitate the reaction. Oximes can be formed from α-keto amides, which are considered biologically active and are intermediates in various organic syntheses. ijprajournal.com The traditional method for producing oximes involves refluxing a carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. ijprajournal.com

| Reactants | Reagents | Product | Reaction Type |

| 2-Oxopentanamide | Hydroxylamine (NH₂OH) | This compound | Oximation |

The formation of the amide bond is a cornerstone of organic synthesis. acs.org There are numerous methods available for this transformation, ranging from direct condensation to the use of coupling reagents.

Direct Amidation: This involves the reaction of a carboxylic acid with an amine at high temperatures. stackexchange.com While simple, this method is often not suitable for molecules with sensitive functional groups. The direct coupling of unactivated carboxylic acids with amines can also be achieved in toluene (B28343) at 110 °C, and the use of zirconium catalysts can shorten the reaction time. rsc.org Boric acid can also serve as a green and inexpensive catalyst for direct amidation. orgsyn.org

Coupling Reagents: A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. organic-chemistry.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are widely used to facilitate amide bond formation under mild conditions. orgsyn.org Other coupling reagents include (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). organic-chemistry.org

From Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). rsc.org The resulting acyl chloride readily reacts with an amine to form the amide.

| Starting Material | Reagent(s) | Intermediate | Final Amine Source | Product |

| 2-Hydroxyiminopentanoic acid | Thionyl chloride (SOCl₂) | 2-Hydroxyiminopentanoyl chloride | Ammonia | This compound |

| 2-Hydroxyiminopentanoic acid | EDC, Oxyma | Activated ester | Ammonia | This compound |

| 2-Hydroxyiminopentanoic acid | - | - | Ammonia (with heat) | This compound |

A practical synthesis of this compound would likely involve a multi-step sequence starting from readily available reagents. One plausible route begins with the synthesis of an α-keto acid or ester, followed by amidation and then oximation.

A potential multi-step pathway could be:

Synthesis of Ethyl 2-oxopentanoate (B1239548): This can be achieved through various methods, such as the Claisen condensation of diethyl oxalate (B1200264) and butanal.

Amidation: The ethyl 2-oxopentanoate can be reacted with ammonia to form 2-oxopentanamide.

Oximation: The resulting 2-oxopentanamide can then be treated with hydroxylamine to yield the final product, this compound.

Modern and Advanced Synthetic Approaches

Modern synthetic strategies for preparing this compound are geared towards the use of catalytic systems and stereoselective control to produce specific isomers of the compound. These approaches offer significant advantages over classical stoichiometric methods, including milder reaction conditions, higher yields, and reduced waste.

Catalytic methods for the synthesis of this compound primarily involve the introduction of the oxime functionality onto a pentanamide (B147674) backbone. This can be achieved through the oximation of a suitable precursor, such as 2-oxopentanamide, or through the functionalization of an unsaturated amide.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. slideshare.net For the synthesis of 2-hydroxyimino amides, transition metal complexes can be employed to catalyze the oximation of α,β-unsaturated amides. For instance, a cobalt(II) complex, [N,N'-bis(2-ethoxycarbonyl-3-oxobutylidene)ethylenediaminato]cobalt(II) [Co(eobe)], has been shown to be effective in the α-oximation of α,β-unsaturated amides using butyl nitrite (B80452) and a silane (B1218182) under mild conditions. oup.com This methodology could be adapted for the synthesis of this compound from a suitable unsaturated pentanamide precursor.

Another potential homogeneous catalytic route is the amidation of N-hydroxyimino esters, which can be promoted by a niobium catalyst in the absence of a solvent. acs.org This approach offers high atom efficiency and avoids racemization. acs.org

Table 1: Examples of Homogeneous Catalysts in the Synthesis of Related Hydroxyimino Amides

| Catalyst | Reactants | Product Type | Yield | Reference |

| [Co(eobe)] | α,β-Unsaturated Amide, Butyl Nitrite, Silane | 2-Hydroxyimino Amide | Good | oup.com |

| Niobium Catalyst | N-Hydroxyimino Ester, Amino Acid Ester | Dipeptide | High | acs.org |

| Rhodium/Aminoindanol Complex | Ketone, Hydrogen Source | Chiral Alcohol | High | nih.gov |

This table presents examples of homogeneous catalysts used for transformations analogous to the synthesis of this compound, as direct catalytic data for this specific compound is not extensively available.

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. chemistrystudent.comyoutube.com For the synthesis of this compound, a solid-supported catalyst could be employed for the oximation of 2-oxopentanamide. For example, a solid acid catalyst could facilitate the reaction between the ketone and hydroxylamine.

While specific examples for this compound are not prevalent, the principles of heterogeneous catalysis can be applied. For instance, the use of supported metal catalysts for hydrogenation or oxidation reactions is well-established. rsc.org A potential strategy could involve the catalytic oxidation of a suitable amide precursor to an α-keto amide, followed by oximation. acs.org The development of heterogeneous catalysts for such transformations is an active area of research. mpg.de

Table 2: Potential Heterogeneous Catalytic Approaches for this compound Synthesis

| Catalytic Step | Catalyst Type | Precursor | Intermediate/Product | Rationale/Reference |

| Oxidation | Supported Metal Oxide | Pentanamide | 2-Oxopentanamide | Based on general amide oxidation principles. acs.org |

| Oximation | Solid Acid (e.g., Zeolite) | 2-Oxopentanamide | This compound | General principle of acid-catalyzed oximation. |

| Hydrogenation of Unsaturated Precursor | Supported Palladium or Nickel | Unsaturated Pentanamide | Pentanamide | Standard hydrogenation catalysis. rsc.org |

This table outlines potential heterogeneous catalytic strategies for the synthesis of this compound based on established catalytic principles.

The 2-hydroxyimino group can exist as E and Z isomers, and if the pentanamide backbone contains other stereocenters, diastereomers can be formed. Stereoselective synthesis aims to control the formation of these isomers. thieme.com

Diastereoselective synthesis is relevant when a chiral center is already present in the molecule. For example, the reduction of a 2-hydroxyimino amide derived from a chiral amino acid can proceed with high diastereoselectivity. oup.com The diastereomeric ratio of the resulting amino amide can be influenced by the nature of the reducing agent and the substituents on the chiral center. oup.com Samarium diiodide has been shown to be an effective reagent for the stereoselective reduction of 2-hydroxyimino amides. oup.com

Enantioselective synthesis involves the creation of a chiral center from an achiral precursor, yielding an excess of one enantiomer. libretexts.org This is often achieved using chiral catalysts. While specific enantioselective methods for this compound are not widely reported, approaches used for the synthesis of other chiral amides could be adapted. For instance, the asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium or ruthenium catalyst is a common strategy. frontiersin.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orguwindsor.ca In the synthesis of a specific isomer of this compound, a chiral auxiliary could be incorporated into the pentanamide structure. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of a reaction at the α-position of the amide. researchgate.net After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. organic-chemistry.orgsemanticscholar.org Chiral organocatalysts, such as proline and its derivatives, can be used to achieve high enantioselectivity in various transformations. frontiersin.org For the synthesis of a chiral this compound, an organocatalyst could be employed in a key bond-forming step. For instance, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to an imine precursor. frontiersin.org

Table 3: Stereoselective Strategies Applicable to this compound Synthesis

| Strategy | Method | Key Reagent/Catalyst | Desired Outcome | Reference |

| Diastereoselective Reduction | Reduction of oxime | Samarium diiodide | Control of new stereocenter relative to existing one | oup.com |

| Chiral Auxiliary | Substrate control | Evans Oxazolidinone | Diastereoselective alkylation or other α-functionalization | uwindsor.caresearchgate.net |

| Organocatalysis | Enamine/Iminium ion catalysis | Chiral secondary amine (e.g., proline) | Enantioselective α-functionalization | frontiersin.orgsemanticscholar.org |

| Asymmetric Hydrogenation | Catalytic hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a C=C or C=N bond | frontiersin.org |

This table summarizes stereoselective methods that could be adapted for the synthesis of specific isomers of this compound.

Flow Chemistry Techniques for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including α-oximino amides like this compound. polimi.itjst.org.in Flow chemistry, which involves conducting reactions in a continuously flowing stream through microreactors or larger tube reactors, offers numerous advantages for scalable production. polimi.itflinders.edu.au

Key benefits of employing flow chemistry for the synthesis of this compound include enhanced safety, improved reaction control, and greater scalability. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control of potentially exothermic oximation or amidation reactions. flinders.edu.au This minimizes the risk of thermal runaways and the formation of unwanted byproducts. Furthermore, the ability to operate at superheated conditions—above the solvent's boiling point—can significantly accelerate reaction rates, leading to higher productivity. uliege.be

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netrroij.com These principles encourage the prevention of waste, maximization of atom economy, use of safer solvents, and improved energy efficiency. sigmaaldrich.comunirioja.es

The choice of solvent is critical as it often constitutes the largest mass component of a reaction and contributes significantly to waste and environmental impact. rsc.org Green chemistry promotes the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. herokuapp.com For a polar molecule like this compound, solvents such as water, ethanol (B145695), or mixtures of water and alcohols could be viable and environmentally benign options. nih.gov

Efforts in green chemistry also focus on minimizing or eliminating solvent use altogether. researchgate.net Solvent-free reactions, sometimes referred to as solid-state or grindstone chemistry, have been successfully applied to the synthesis of oximes by grinding carbonyl compounds with hydroxylamine in the presence of a catalyst. nih.gov This approach significantly reduces waste and simplifies product purification.

Table 1: Potential Green Solvents for Organic Synthesis This table provides a list of solvents considered "greener" alternatives in chemical synthesis, along with relevant properties. The suitability of each solvent would need to be experimentally verified for the synthesis of this compound.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Classification |

| Water | 100 | 80.1 | Recommended |

| Ethanol | 78 | 24.5 | Recommended |

| 2-Propanol (IPA) | 82 | 20.2 | Recommended |

| Acetonitrile | 82 | 37.5 | Usable |

| Toluene | 111 | 2.38 | Problematic |

| Dichloromethane | 40 | 8.93 | Hazardous |

Data sourced from multiple chemical property databases. numberanalytics.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com A reaction with high atom economy generates minimal waste. langholmandcanonbieschools.dumgal.sch.ukstudypulse.auskpharmteco.com

For the synthesis of this compound, a potential route is the oximation of 2-oxopentanamide. The reaction with hydroxylamine would ideally have a high atom economy, with water being the only theoretical byproduct.

Hypothetical Atom Economy Calculation:

Reactants: 2-oxopentanamide (C₅H₇NO₂) + Hydroxylamine (NH₂OH)

Product: this compound (C₅H₈N₂O₂) + Water (H₂O)

Molar Mass of Desired Product: ~144.13 g/mol

Total Molar Mass of Reactants: ~113.12 g/mol + ~33.03 g/mol = ~146.15 g/mol

Atom Economy: (144.13 / 146.15) * 100% ≈ 98.6%

This high theoretical atom economy indicates an efficient reaction in principle. Waste reduction can be further achieved by using catalytic methods instead of stoichiometric reagents, which are consumed in the reaction and generate more waste. rroij.com For instance, using a recyclable, solid-acid catalyst for the oximation or a catalytic method for the amidation step would align with green chemistry goals. researchgate.netcayley-nielson.com

Purification and Isolation Methodologies in this compound Synthesis

The effective purification and isolation of this compound are crucial for obtaining a product of high purity. Given the compound's polar nature, containing both amide and oxime functional groups, several methodologies are applicable.

Crystallization: This is a primary and often green method for purifying solid organic compounds. It involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a standard technique. nih.gov Due to the polarity of this compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel and a mixture of non-polar and moderately polar organic solvents could be effective. Alternatively, reversed-phase chromatography, which uses a non-polar stationary phase and polar mobile phases (like water-methanol or water-acetonitrile mixtures), is also a powerful option. elementlabsolutions.com

In-line Purification in Flow Chemistry: When synthesis is performed using flow chemistry, purification can be integrated directly into the process. researchgate.net This can involve liquid-liquid extraction, where the product stream is mixed with an immiscible solvent to remove impurities. For instance, an aqueous solution of the product could be washed with a non-polar organic solvent to remove non-polar byproducts. Membrane separation technology can also be used in-line to separate the product from solvents or unreacted reagents. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that can be used for preparative isolation. nih.gov It is particularly useful for polar compounds and can achieve high purity separations.

Table 2: Summary of Purification Techniques for this compound This table outlines common purification methods and their applicability to a polar compound like this compound.

| Technique | Principle | Applicability & Considerations |

| Crystallization | Differential solubility at varying temperatures. | Potentially highly effective and scalable. Requires finding a suitable solvent system. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Versatile for high purity. Can be solvent-intensive. Both normal and reversed-phase could be suitable. nih.govactivemotif.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. | Good for initial workup to remove major impurities. Often used in flow systems. researchgate.net |

| HSCCC | Liquid-liquid partitioning without a solid support. | Excellent for preparative isolation of polar compounds, avoids irreversible adsorption onto a solid matrix. nih.gov |

Iii. Advanced Structural Elucidation and Spectroscopic Analysis of 2 Hydroxyiminopentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The protons of the amide group (-CONH₂) are expected to appear as a broad signal due to hydrogen bonding and quadrupole effects of the nitrogen atom. The hydroxyl proton of the oxime group (-NOH) is also anticipated to be a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the propyl chain will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. youtube.com

Predicted ¹H NMR Chemical Shifts for 2-Hydroxyiminopentanamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~2.4 - 2.6 | Triplet (t) | 2H |

| H-4 | ~1.5 - 1.7 | Sextet | 2H |

| H-5 | ~0.9 - 1.1 | Triplet (t) | 3H |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet | 2H |

| =N-OH | ~10.0 - 12.0 | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ksu.edu.sa Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The chemical shifts are primarily affected by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org

The carbonyl carbon (C-1) of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The imino carbon (C-2) will also be significantly downfield. The carbons of the propyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~165 - 175 |

| C-2 (C=N) | ~150 - 160 |

| C-3 | ~30 - 40 |

| C-4 | ~18 - 25 |

| C-5 | ~13 - 15 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the protons on C-3 and C-4, and between the protons on C-4 and C-5, confirming the propyl chain's connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signals at ~2.4-2.6 ppm would show a correlation to the carbon signal at ~30-40 ppm, confirming the C-3 position. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons (like C-1 and C-2) and for piecing together different fragments of the molecule. For example, the protons on C-3 would show a correlation to C-1, C-2, and C-4, establishing the link between the propyl chain and the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the basic constitutional assignment of a small molecule like this compound, it can be useful for determining the stereochemistry (E/Z isomerism) of the oxime group by observing NOE correlations between the hydroxyl proton and the protons on C-3.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. longdom.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₅H₁₀N₂O₂) by comparing the experimentally measured mass to the calculated exact mass. spectroscopyonline.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. youtube.com The fragmentation of the protonated molecule of this compound would likely involve characteristic losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), or the carbonyl group (CO). Analyzing these fragmentation patterns helps to confirm the presence of the amide and hydroxyimino functional groups and the structure of the alkyl chain. labmanager.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. niscpr.res.innih.gov While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. asianpubs.org

The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrational modes of its constituent oxime and amide functionalities. The primary amide group (-CONH₂) gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹, representing the asymmetric and symmetric stretches. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically observed around 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is found in the 1650-1590 cm⁻¹ range. uobabylon.edu.iq

The oxime group (-C=N-OH) also presents a set of characteristic vibrational frequencies. A broad O-H stretching band is expected in the region of 3600-3100 cm⁻¹, the position and width of which can be indicative of hydrogen bonding. wikipedia.orgasianpubs.org The C=N stretching vibration of the oxime is typically observed in the 1680-1620 cm⁻¹ range, which may overlap with the Amide I band. uobabylon.edu.iqasianpubs.org The N-O stretching vibration usually appears as a weaker band in the 960-930 cm⁻¹ region. wikipedia.org

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H stretch (asymmetric & symmetric) | 3400-3200 |

| C=O stretch (Amide I) | 1680-1630 | |

| N-H bend (Amide II) | 1650-1590 | |

| C-N stretch | 1400-1200 | |

| Oxime | O-H stretch (H-bonded) | 3600-3100 (broad) |

| C=N stretch | 1680-1620 | |

| N-O stretch | 960-930 | |

| O-H bend | 1450-1350 | |

| Alkyl Chain | C-H stretch | 2960-2850 |

| C-H bend | 1470-1430 |

This table presents generalized data based on typical ranges for amide and oxime functional groups and may not represent the exact values for this compound.

Raman spectroscopy provides complementary information, particularly for the C=N and C-C skeletal vibrations, which often give rise to strong Raman scattering signals. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

For this compound, a single-crystal X-ray diffraction analysis would be the definitive method to establish its molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. researchgate.net

Based on studies of similar amide and oxime-containing molecules, it is anticipated that the crystal structure of this compound would reveal the planarity of the amide group and the specific stereochemistry (E or Z) of the oxime group. The bond lengths and angles would conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. For instance, the C=O bond of the amide is expected to be around 1.24 Å, and the C=N bond of the oxime around 1.28 Å.

The crystal packing of this compound will be largely governed by hydrogen bonding interactions involving the amide and oxime functional groups. rsc.orgmdpi.com The amide group contains both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen), while the oxime group has a donor (the O-H proton) and an acceptor (the nitrogen atom). nih.govresearchgate.netmdpi.com

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The this compound molecule possesses a chiral center at the C2 carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these non-superimposable mirror images.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum is a plot of this difference in absorption (ΔA) versus wavelength and is characterized by positive or negative bands known as Cotton effects.

For this compound, if synthesized as a single enantiomer or if the enantiomers are separated, ECD spectroscopy could be employed to assign its absolute configuration (R or S). The electronic transitions associated with the amide and oxime chromophores will give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. nih.gov

To definitively assign the absolute configuration, the experimental ECD spectrum would be compared with a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net A good correlation between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. kud.ac.inlibretexts.orgubc.ca This phenomenon arises from the differential refractive indices of a chiral medium for left and right circularly polarized light. kud.ac.in The resulting ORD spectrum, a plot of specific or molar rotation against wavelength, provides valuable information about the three-dimensional arrangement of atoms in a molecule, particularly in the vicinity of a chromophore. ubc.camgcub.ac.in

For a chiral molecule containing a chromophore, such as the oxime group in this compound, the ORD curve in the region of the chromophore's absorption band exhibits a characteristic feature known as the Cotton effect. mgcub.ac.inwikipedia.orgresearchgate.net The Cotton effect is defined by a rapid change in optical rotation, including a peak and a trough, and a crossover point at zero rotation that corresponds to the wavelength of maximum absorption (λmax) of the chromophore. mgcub.ac.in The sign of the Cotton effect (positive or negative) and its amplitude are directly related to the absolute configuration of the chiral center(s) near the chromophore. researchgate.netresearchgate.net A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. mgcub.ac.inwikipedia.org

In this compound, the C=N-OH group acts as the key chromophore. The electronic transitions associated with this group, particularly the n→π* transition, are optically active if the molecule is chiral. Studies on various oximes have demonstrated that they exhibit Cotton effects in their ORD spectra, which can be used to determine their stereochemistry. researchgate.net

While specific experimental ORD data for this compound is not available in the public domain, a representative ORD curve can be postulated based on the known behavior of similar chiral α-hydroxyimino amides. The following interactive table illustrates the expected data points for a hypothetical positive Cotton effect for an enantiomer of this compound.

Interactive Data Table: Representative Optical Rotatory Dispersion Data for this compound

This table presents hypothetical ORD data to illustrate a positive Cotton effect for an enantiomer of this compound. The specific rotation values change significantly around the n→π* absorption maximum of the oxime chromophore.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Description |

| 400 | +50 | Plain curve region |

| 350 | +150 | Approaching the Cotton effect |

| 315 | +1200 | Peak of the Cotton effect |

| 300 | 0 | Zero crossover (λmax of chromophore) |

| 285 | -1000 | Trough of the Cotton effect |

| 250 | -200 | Approaching plain curve |

| 220 | -100 | Plain curve region |

The analysis of the ORD spectrum is a critical component in the comprehensive structural elucidation of chiral molecules like this compound. The sign and magnitude of the Cotton effect provide unambiguous information about the absolute configuration of the chiral center at the second carbon position, complementing data from other spectroscopic techniques to build a complete three-dimensional picture of the molecule.

Iv. Chemical Reactivity and Derivatization Studies of 2 Hydroxyiminopentanamide

Reactivity of the Hydroxyimine Moiety

The hydroxyimine group (C=N-OH) is a versatile functional group known for its participation in reduction, isomerization, and rearrangement reactions.

The carbon-nitrogen double bond in the hydroxyimine group of 2-Hydroxyiminopentanamide can be selectively reduced. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, particularly concerning the preservation or cleavage of the nitrogen-oxygen (N-O) bond.

Catalytic hydrogenation is a common method for the reduction of oximes. encyclopedia.pub The use of catalysts like Platinum(IV) oxide (PtO₂) or certain Palladium-based catalysts can lead to the formation of primary amines through the hydrogenation of the C=N bond and subsequent hydrogenolysis of the N-O bond. encyclopedia.pub Conversely, specialized catalytic systems, such as certain cyclometalated iridium(III) complexes, have been developed for the homogeneous hydrogenation of oximes to hydroxylamines, selectively reducing the C=N bond while leaving the N-O bond intact. dicp.ac.cnresearchgate.net This transformation often requires acidic conditions to activate the oxime. dicp.ac.cn Nickel-catalyzed asymmetric hydrogenation has also emerged as a method to produce chiral hydroxylamines from oximes. nature.com

Applying these methods to this compound, two principal reduction products can be anticipated, as summarized in the table below.

| Product Name | Reagents and Conditions | Reaction Type |

| 2-Aminopentanamide | H₂, PtO₂ or Pd/C | Hydrogenation with N-O bond cleavage |

| 2-(Hydroxyamino)pentanamide | H₂, Iridium(III) catalyst, acid | Hydrogenation with N-O bond retention |

Oximation refers to the formation of an oxime, typically from a ketone or aldehyde and hydroxylamine (B1172632). byjus.com Since this compound already possesses this functional group, the relevant study in this context is its stereoisomerism. The C=N double bond of the hydroxyimine is stereogenic because the carbon is attached to two different groups (a propyl group and a carbamoyl group). This gives rise to two geometric isomers: E and Z.

The interconversion between E and Z isomers is a known phenomenon for oximes and other imines. researchgate.net This isomerization can be influenced by various factors, including the solvent, pH, and exposure to ultraviolet (UV) light. researchgate.netnih.gov For instance, studies on acylhydrazones have shown that UV irradiation can promote complete E-to-Z isomerization, with the stability of the resulting isomer sometimes being dependent on the solvent. nih.gov Similarly, photochemical E/Z isomerization has been used to control stereochemistry in enamine catalysis. tsinghua.edu.cn Therefore, it is expected that this compound can exist as a mixture of E/Z isomers whose ratio can be manipulated by external stimuli.

A characteristic reaction of oximes derived from ketones is the Beckmann rearrangement, which converts the oxime into an amide under acidic conditions. byjus.comwikipedia.org The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a stereospecific 1,2-migration of the alkyl group that is positioned anti-periplanar to the departing leaving group on the nitrogen atom. wikipedia.org

In the case of this compound, the migrating group would be either the propyl group or the carbamoyl group, depending on the geometry of the starting oxime isomer. The migration results in a nitrilium ion intermediate, which is then attacked by water to yield the final amide product after tautomerization. masterorganicchemistry.comchemistrysteps.com

The potential products from the Beckmann rearrangement are detailed in the following table.

| Migrating Group | Predicted Product |

| Propyl Group | N-propyl-2-oxo-acetamide |

| Carbamoyl Group | 2-Butanimidoformamide |

Reactivity of the Amide Functionality

The primary amide group (-CONH₂) is a stable functional group but can undergo reaction at both the carbonyl carbon and the nitrogen atom.

Amides can be hydrolyzed back to their parent carboxylic acids under either acidic or basic conditions, though the reactions are generally slower than for other carboxylic acid derivatives like esters. libretexts.orgmasterorganicchemistry.com

Acidic Hydrolysis : Heating this compound with a strong aqueous acid (e.g., H₂SO₄ or HCl) will break the amide bond. The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com The final products are the corresponding carboxylic acid and an ammonium salt, as the ammonia (B1221849) liberated is protonated by the excess acid. libretexts.orgsavemyexams.com

Basic Hydrolysis : Refluxing the amide with a strong aqueous base (e.g., NaOH or KOH) also cleaves the amide bond. savemyexams.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. libretexts.org This process yields a carboxylate salt and ammonia.

| Condition | Products |

| Acidic Hydrolysis (H₃O⁺, heat) | 2-Hydroxyiminopentanoic acid + Ammonium ion (NH₄⁺) |

| Basic Hydrolysis (OH⁻, heat) | 2-Hydroxyiminopentanoate salt + Ammonia (NH₃) |

The nitrogen atom of a primary amide can be functionalized through N-alkylation or N-acylation to produce secondary or tertiary amides (or imides).

N-Alkylation : The direct alkylation of primary amides can be challenging but has been achieved using various catalytic systems. One prominent method involves the use of alcohols as alkylating agents in a process known as hydrogen autotransfer, often catalyzed by iridium, cobalt, or ruthenium complexes. nih.govresearchgate.net This reaction involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting C=N bond. nih.gov This allows for the synthesis of a wide range of N-alkylated derivatives from this compound.

N-Acylation : Primary amides can be acylated to form imides. This can be accomplished using acylating agents such as acyl chlorides or by coupling with carboxylic acids. tandfonline.com For example, methods utilizing potassium acyltrifluoroborates in acidic aqueous conditions have been shown to be effective for the N-acylation of primary amides. nih.govacs.org

These derivatization strategies provide pathways to a variety of N-substituted this compound analogs, enabling the modification of the compound's chemical properties.

Reactions at the Pentanamide (B147674) Carbon Skeleton

The pentanamide backbone of this compound offers several avenues for functionalization, particularly at the α-carbon, and can be subjected to modifications to alter its chain length.

The α-carbon of this compound, situated between the hydroxyimino and amide groups, is activated and susceptible to various functionalization reactions. While direct α-functionalization of amides can be challenging due to the relatively low acidity of the α-protons, the presence of the adjacent oxime group can influence its reactivity.

Potential α-carbon functionalization reactions could include:

Halogenation: Under appropriate conditions, the α-carbon could undergo halogenation, introducing a reactive handle for further synthetic transformations.

Alkylation: Deprotonation of the α-carbon with a strong base could generate a carbanion, which could then be alkylated with various electrophiles.

Hydroxylation: Oxidative methods could be employed to introduce a hydroxyl group at the α-position, leading to the formation of α-hydroxy-α-hydroxyiminopentanamide derivatives.

| Reaction Type | Reagents and Conditions | Expected Product |

| Alpha-Halogenation | N-Halosuccinimide (NCS, NBS) | 2-Halo-2-hydroxyiminopentanamide |

| Alpha-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Alkyl-2-hydroxyiminopentanamide |

| Alpha-Hydroxylation | Oxidizing agents (e.g., m-CPBA) | 2-Hydroxy-2-hydroxyiminopentanamide |

This table presents plausible reactions based on the general reactivity of α-activated amides.

Modifications to the length of the pentanamide chain would likely involve multi-step synthetic sequences.

Chain Elongation: Strategies for extending the carbon chain could involve the conversion of the amide functionality to a group more amenable to C-C bond formation, followed by chain extension and re-formation of the amide.

Chain Shortening: Degradative reactions targeting the amide or the terminal methyl group of the propyl chain could be employed for chain shortening. One potential, though likely low-yielding, approach could be a variation of the Weerman degradation, which typically involves the reaction of α-hydroxy amides with sodium hypobromite to yield an aldehyde with one less carbon.

Formation of Cyclic and Heterocyclic Derivatives from this compound

The bifunctional nature of this compound, possessing both an oxime and an amide group, makes it a potential precursor for the synthesis of various cyclic and heterocyclic compounds.

The oxime functionality is a key player in the formation of nitrogen-containing heterocycles. For instance, under acidic conditions, the oxime can undergo the Beckmann rearrangement . masterorganicchemistry.comrsc.org In the case of this compound, this rearrangement would likely lead to the formation of an imide intermediate, which could be further manipulated.

Another important reaction is the potential for intramolecular cyclization. Depending on the reaction conditions and the introduction of other reactive groups, various heterocyclic systems could be envisioned:

Oxadiazoles: Dehydration of the oxime group in the presence of a suitable coupling agent could potentially lead to the formation of an oxadiazole ring system, though this would likely require prior modification of the amide.

Isoxazoles: Reaction with appropriate reagents could facilitate the formation of an isoxazole ring, a common heterocyclic motif.

Pyrazoles and Imidazoles: Introduction of an additional nitrogen source and subsequent cyclization could lead to the formation of pyrazole or imidazole derivatives.

| Heterocyclic Product | Potential Synthetic Strategy |

| Oxadiazole Derivative | Dehydration/cyclization of a modified precursor |

| Isoxazole Derivative | Reaction with a suitable C1 synthon |

| Pyrazole/Imidazole Derivative | Reaction with a nitrogen-containing reagent (e.g., hydrazine, ammonia) and cyclization |

This table outlines hypothetical pathways to heterocyclic systems.

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for the transformations of this compound would be crucial for optimizing reaction conditions and understanding the underlying chemical processes.

For the Beckmann rearrangement , the mechanism is well-established and involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. masterorganicchemistry.comrsc.org The kinetics of this rearrangement are typically acid-catalyzed and can be followed by spectroscopic methods.

For cyclization reactions , the mechanisms would be highly dependent on the specific reaction pathway. For instance, a nucleophilic attack from the amide nitrogen onto an activated oxime derivative could be a key step in the formation of some heterocyclic systems. Kinetic studies would help to elucidate the rate-determining step and the influence of various parameters such as temperature, concentration, and catalyst loading.

V. Theoretical and Computational Investigations of 2 Hydroxyiminopentanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic properties of a molecule. acs.org These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties. biointerfaceresearch.comtuengr.comnih.gov

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules with high accuracy. rsc.orgresearchgate.net By optimizing the molecular geometry of 2-Hydroxyiminopentanamide, DFT calculations can determine the most stable, lowest-energy arrangement of its atoms. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

A typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to model the molecule's electronic system. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic environment. For this compound, key parameters would include the lengths of the C=O, C-N, C=N, and N-O bonds, which define the core functional groups.

Table 1: Calculated Ground State Geometrical Parameters for this compound The following data is representative of a DFT B3LYP/6-31G(d,p) calculation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1=O1 | 1.24 | O1-C1-N1 | 123.5 |

| C1-N1 | 1.36 | O1-C1-C2 | 120.8 |

| C1-C2 | 1.52 | N1-C1-C2 | 115.7 |

| C2=N2 | 1.29 | C1-C2=N2 | 114.2 |

| N2-O2 | 1.39 | C3-C2=N2 | 124.1 |

| O2-H | 0.97 | C2=N2-O2 | 112.5 |

| C2-C3 | 1.53 | N2-O2-H | 105.0 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. biointerfaceresearch.comphyschemres.org A small gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates high stability. nih.govripublication.com

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen and nitrogen atoms of the oxime and amide groups, which are the regions of highest electron density. The LUMO is likely to be distributed over the π* antibonding orbitals of the carbonyl (C=O) and imine (C=N) double bonds. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.netmdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound The following data is representative and illustrates typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 6.17 |

A Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comproteopedia.org It is plotted on the molecule's electron density surface and color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the ESP map would show significant negative potential around the carbonyl oxygen (O1), the oxime oxygen (O2), and the amide nitrogen (N1) due to the presence of lone pair electrons. Conversely, regions of high positive potential would be located around the amide protons (-NH2) and the hydroxyl proton (-OH) of the oxime group. nih.govnih.gov This map provides valuable insights into non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in biological and chemical systems.

Conformational Analysis of this compound

The flexibility of this compound, arising from rotation around its single bonds, gives rise to various spatial arrangements known as conformations. Conformational analysis is the study of the energies and geometries of these different conformers to identify the most stable forms and the energy barriers between them. scribd.comdrugdesign.org

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. libretexts.org It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. This process maps out the energy profile associated with that rotation, revealing energy minima (stable conformers) and energy maxima (transition states). longdom.orgnih.gov

For this compound, PES scans would be particularly informative for the rotation around the C2-C3 bond, which dictates the orientation of the propyl chain relative to the functional groups. The scan would likely reveal that staggered conformations (where the substituents are furthest apart) correspond to energy minima, while eclipsed conformations represent energy barriers.

Table 3: Representative Potential Energy Scan Data for Rotation Around the C2-C3 Bond This table presents hypothetical energy values for a relaxed PES scan.

| Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 5.2 | Eclipsed (Transition State) |

| 60° | 0.9 | Gauche (Local Minimum) |

| 120° | 5.5 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

While DFT and PES scans provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. researchgate.netmicrosoft.com

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule explores its conformational landscape at a given temperature. It would show the flexibility of the alkyl chain, the stability of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with solvent molecules. This information is critical for understanding how the molecule behaves in a realistic, dynamic environment, complementing the insights gained from quantum chemical calculations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of organic molecules. By calculating the electronic structure and vibrational frequencies, it is possible to generate theoretical spectra that aid in the characterization and identification of the compound. For this compound, these predictions serve as a valuable reference for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. nih.gov A common computational approach involves geometry optimization of the molecule followed by NMR single-point calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). mdpi.comnih.gov The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). Recent studies on complex oximes have demonstrated that screening multiple DFT methods can yield highly accurate predictions with low root-mean-square-error (RMSE) values, supporting unambiguous assignment of protons and carbons. rsc.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions of characteristic absorption bands corresponding to specific functional groups. karazin.ua For this compound, key predicted vibrations would include the C=O stretching of the amide, the O-H stretching of the oxime and amide N-H group, and the C=N and N-O stretching of the oxime moiety. Calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and methodological approximations. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgsapub.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netsapub.org For this compound, TD-DFT calculations would identify electronic transitions, likely π → π* and n → π*, associated with the amide and oxime chromophores.

The following table presents hypothetical spectroscopic parameters for this compound, predicted using the DFT/B3LYP method with the 6-311++G(d,p) basis set.

| Parameter | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 10.5 - 11.5 | Oxime O-H |

| 7.0 - 8.0 | Amide N-H | |

| 2.2 - 2.6 | -CH₂- adjacent to C=N | |

| 1.5 - 1.9 | -CH₂-CH₂- | |

| 0.8 - 1.1 | Terminal -CH₃ | |

| ¹³C NMR (δ, ppm) | 165 - 175 | Amide C=O |

| 150 - 160 | Oxime C=N | |

| 30 - 40 | -CH₂- adjacent to C=N | |

| 18 - 25 | -CH₂-CH₂- | |

| 10 - 15 | Terminal -CH₃ | |

| IR (ν, cm⁻¹) | 3200 - 3400 | Oxime O-H stretch |

| 3100 - 3300 | Amide N-H stretch | |

| 1650 - 1680 | Amide C=O stretch (Amide I) | |

| 1620 - 1650 | Oxime C=N stretch | |

| 930 - 960 | Oxime N-O stretch | |

| UV-Vis (λmax, nm) | ~210 | π → π* transition |

| ~270 | n → π* transition |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. By identifying reactants, products, intermediates, and, most importantly, transition states, a complete picture of the reaction pathway can be constructed. ims.ac.jpfossee.in

A prominent method for finding the minimum energy path (MEP) between a known reactant and product is the Nudged Elastic Band (NEB) method. scm.comstackexchange.comuniv-lille.fr In this approach, a series of intermediate structures (images) are created between the reactant and product geometries. These images are then optimized simultaneously, subject to spring forces that maintain their distribution along the reaction path, to converge onto the MEP. univ-lille.fracs.org Variants like the Climbing Image NEB (CI-NEB) are particularly effective at locating the exact saddle point (the transition state) on the potential energy surface. stackexchange.comuniv-lille.fr

Once a transition state has been located and verified (typically by confirming it has exactly one imaginary vibrational frequency), the activation energy (energy barrier) of the reaction can be calculated. nih.gov This barrier represents the minimum energy required for the reaction to proceed. Computational studies can provide Gibbs free energy barriers (ΔG‡), which are crucial for predicting reaction rates. nih.gov

Below is a table of hypothetical energy values for the acid-catalyzed hydrolysis of the oxime group in this compound to yield 2-oxopentanamide (B11723222), as would be determined by DFT calculations.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactant (this compound + H₃O⁺) | 0.0 |

| TS | Transition State for H₂O attack | +22.5 |

| I | Tetrahedral Intermediate | +5.8 |

| P | Product (2-Oxopentanamide + NH₂OH + H₃O⁺) | -10.2 |

| Calculated Parameter | Value (kcal/mol) | |

| Activation Energy (ΔG‡) | +22.5 | |

| Reaction Energy (ΔG_rxn) | -10.2 |

In Silico Design of Novel this compound Analogs

Computational methods facilitate the rational design of new molecules with desired properties, a process known as in silico design. By systematically modifying the structure of a parent molecule like this compound and calculating the resulting properties, researchers can identify promising new analogs without the immediate need for synthesis and experimental testing.

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect a specific property or "activity". While often used in drug design, SAR principles are broadly applicable to materials science and coordination chemistry. For this compound, a non-pharmacological SAR study could focus on its properties as a metal chelating agent, a function common to hydroxamic acids and oximes. wikipedia.orgresearchgate.net

An in silico SAR study could involve creating a library of virtual analogs by modifying the pentyl chain (e.g., introducing branching, unsaturation, or heteroatoms) or substituting the amide hydrogen. For each analog, quantum chemical calculations could predict properties like metal ion affinity (binding energy to ions such as Fe³⁺, Cu²⁺, or Ni²⁺), redox potential, or stability. nih.govmdpi.com By correlating these calculated properties with the structural modifications, a predictive SAR model can be developed to guide the design of improved ligands for applications like metal extraction, catalysis, or corrosion inhibition. nih.govresearchgate.net

The following table illustrates a hypothetical SAR for analogs of this compound, focusing on the calculated binding energy with a Ni²⁺ ion.

| Analog | Modification (R group on pentyl chain) | Calculated Binding Energy with Ni²⁺ (kcal/mol) |

| 1 (Parent) | n-propyl | -45.2 |

| 2 | isopropyl | -43.8 |

| 3 | 3-methoxypropyl | -48.5 |

| 4 | 3-thienyl | -51.3 |

| 5 | prop-2-ynyl | -46.1 |

Building on SAR studies, ligand design principles establish guidelines for creating molecules with optimized performance for a specific non-biological target, such as a metal center in a catalyst or a metal surface. chemrxiv.org For this compound, which contains both oxime and amide groups, the design principles would focus on tuning its coordination properties.

Key principles for designing analogs as metal chelators include:

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the carbon backbone can alter the electron density on the oxime and amide oxygen and nitrogen atoms. This tuning affects the ligand's hardness/softness and, consequently, its binding affinity and selectivity for different metal ions, in line with Hard and Soft Acids and Bases (HSAB) theory.

Steric Control: The size and shape of substituents near the chelating groups can impose a specific coordination geometry (e.g., tetrahedral vs. square planar) around the metal ion. This is crucial in catalysis, where the geometry of the active site influences reactivity and selectivity. researchgate.net

Preorganization: Designing analogs that have a low-energy conformation resembling their metal-bound state can reduce the entropic penalty of binding, leading to more stable metal complexes. This can be achieved by introducing rigid structural elements or intramolecular hydrogen bonds.

Solubility and Partitioning: For applications like solvent extraction or phase-transfer catalysis, the lipophilicity of the ligand can be systematically modified by changing the length or functionality of the alkyl chain to ensure compatibility with the desired solvent system.

By applying these computational design principles, novel this compound analogs can be rationally developed for targeted applications in materials science and industrial chemistry. mdpi.comnih.gov

Vi. Biochemical and Mechanistic Pathways Involving 2 Hydroxyiminopentanamide Non Clinical Focus

Hypothetical Role in Metabolic Intermediates (Excluding Human/Clinical Context)

While direct studies on the metabolic role of 2-Hydroxyiminopentanamide are not extensively documented, its structure as an α-keto oxime amide suggests a plausible, albeit hypothetical, role as a metabolic intermediate in various non-mammalian biological systems. In plants and microorganisms, oximes are established intermediates in nitrogen metabolism and the biosynthesis of diverse secondary metabolites. nih.govannualreviews.org

Compounds structurally similar to this compound, specifically aldoximes derived from amino acids like valine, leucine, and isoleucine, serve as key precursors in the formation of defense compounds such as cyanogenic glucosides and glucosinolates in plants. nih.govnih.gov These pathways divert primary metabolites into specialized chemical defenses. For instance, the conversion of an amino acid to an aldoxime is a critical step; this aldoxime can then be further metabolized. annualreviews.org

Therefore, this compound could hypothetically function as an intermediate in a pathway originating from an amino acid like leucine or isoleucine. Following enzymatic transamination and subsequent oxidation or oximation reactions, such an intermediate could be channeled into pathways for nitrogen assimilation, detoxification, or the synthesis of bioactive molecules within plant or microbial systems. The presence of both an oxime and an amide functional group suggests it could be a node connecting different metabolic routes, such as amino acid metabolism and nitrile or carboxylic acid formation. nih.gov

Enzymatic Transformations of Related Oximes and Amides

The biotransformation of a molecule like this compound would be governed by enzymes that recognize and act upon its oxime and amide moieties. Research on analogous compounds provides insight into the potential enzymatic reactions involved.

Enzymes Acting on Oximes:

Aldoxime Dehydratases (Oxd): These enzymes are crucial in the aldoxime-nitrile pathway found in bacteria. nih.gov They catalyze the dehydration of aldoximes to form the corresponding nitriles. The mechanism does not require cofactors or metal ions and proceeds under mild conditions, making it a significant pathway for nitrile synthesis in nature. researchgate.net

Old Yellow Enzymes (OYEs): This family of ene-reductases has been found to exhibit promiscuous activity in the reduction of oximes. researchgate.net The reaction involves a two-step reduction of the C=N bond, first to an imine and subsequently to a primary amine. The mechanism relies on a hydride attack on the nitrogen atom of the oxime. researchgate.net

Hydrolyases: Certain hydrolases can facilitate the cleavage of the C=N bond in oximes, reverting them to their corresponding ketone or aldehyde and hydroxylamine (B1172632). This process, known as deoximation, can occur under mild, neutral conditions. wikipedia.orgorganic-chemistry.org

Enzymes Acting on Amides:

Amidases: These enzymes belong to the hydrolase class and catalyze the hydrolysis of amide bonds to yield a carboxylic acid and ammonia (B1221849) or an amine. nih.gov This reaction is a key step in the microbial degradation of various nitrogenous compounds.

Nitrile Hydratases (NHase): Often working in concert with amidases, NHases catalyze the hydration of a nitrile group to an amide. In a pathway starting from an oxime, an aldoxime dehydratase would first produce a nitrile, which is then converted by a nitrile hydratase to an amide. nih.gov

ATP-Grasp Enzymes: While involved in amide bond formation rather than transformation, these enzymes illustrate a key biochemical mechanism. They activate a carboxylic acid using energy from ATP hydrolysis (to ADP and Pi or AMP and PPi), allowing for the subsequent nucleophilic attack by an amine to form the amide bond. nih.gov

The ability of an enzyme to transform this compound depends on its substrate specificity. Studies on characterized enzymes acting on related oximes reveal specific structural requirements.

For example, the aldoxime dehydratase OxdBr1 from Bradyrhizobium sp. has been evaluated against a range of aldoximes. Its activity is highest towards arylacetaldoximes and unbranched aliphatic aldoximes. The enzyme shows moderate to low conversion for substrates with bulkier side chains or certain substitutions on an aromatic ring.

| Substrate (Aldoxime) | Relative Conversion (%) |

|---|---|

| Phenylacetaldehyde oxime | High |

| Hexanal oxime | High |

| Cinnamaldehyde oxime | Medium |

| Vanillin oxime | Medium |

| Piperonal oxime | Low |

Data adapted from chemoenzymatic cascade studies. researchgate.net

Based on this data, an aliphatic oxime like this compound could potentially serve as a substrate for such an enzyme, although its α-keto and amide functionalities would influence binding and catalytic efficiency. Similarly, amidases exhibit a broad range of specificities, with some capable of hydrolyzing a wide variety of aliphatic and aromatic amides.

Biosynthetic Origin and Degradation Pathways (Hypothetical or Analogous)

Hypothetical Biosynthetic Origin: The biosynthesis of this compound in a non-mammalian system can be hypothesized to originate from an amino acid precursor, a common route for oxime formation in plants. nih.gov A plausible pathway could start from L-leucine or L-isoleucine.

Transamination: The amino acid undergoes transamination, where the amino group is transferred to an α-keto acid (e.g., α-ketoglutarate), yielding the corresponding α-keto acid of the original amino acid (e.g., α-ketoisocaproate from leucine) and glutamate. nih.gov

Amidation: The resulting α-keto acid could be amidated to form an α-keto amide.

Oximation: The ketone group of the α-keto amide is then converted to an oxime through a reaction with a biological hydroxylamine donor or via an N-hydroxylating enzyme system, resulting in this compound.

Analogous Degradation Pathways: Degradation pathways for this compound can be inferred from established microbial and plant metabolic routes for oximes and amides.

Aldoxime-Nitrile Pathway (ANP): A primary route for oxime degradation in bacteria involves the ANP. nih.gov

Dehydration: An aldoxime dehydratase could convert the oxime group of this compound into a nitrile, forming a cyano-keto-amide intermediate.

Hydrolysis: This intermediate could then be processed by a nitrile hydratase and an amidase. The nitrile hydratase would convert the nitrile to a second amide group, and an amidase would then hydrolyze one or both amide groups to carboxylic acids. nih.gov

Reductive Pathway: Alternatively, the oxime could be reduced by an ene-reductase (like an OYE) to an α-amino amide. researchgate.net This product could then enter amino acid degradation pathways.

Hydrolytic Pathway: The amide bond could be cleaved first by an amidase, yielding 2-hydroxyiminopentanoic acid. Subsequently, the oxime could be hydrolyzed to the corresponding α-keto acid, which can enter central metabolism. wikipedia.org

Interaction with Non-Mammalian Biological Systems (e.g., Microbial, Plant Pathways)

In nature, oximes often function as defense compounds in plants, and certain plant-associated bacteria have evolved specific enzymatic pathways to metabolize them. nih.gov This interaction is a key aspect of plant-microbe cross-talk, where bacteria may detoxify plant-derived oximes or utilize them as a source of carbon and nitrogen.

Biotransformation studies in microbial systems have demonstrated the conversion of various oximes into valuable chemical entities like nitriles, amides, and amines. These transformations are catalyzed by whole-cell biocatalysts or isolated enzymes. The aldoxime-nitrile pathway is particularly significant in bacteria such as Actinobacteria and Proteobacteria. nih.gov

These bacteria can take up oximes produced by plants and transform them via the sequential action of aldoxime dehydratase, followed by either a nitrilase or a nitrile hydratase/amidase system. This allows the microbes to circumvent the plant's chemical defenses and utilize the compounds for growth.

| Original Substrate | Enzyme/System | Product | Biological Context |

|---|---|---|---|

| Indole-3-acetaldoxime | Aldoxime Dehydratase (Oxd) | Indole-3-acetonitrile | Plant defense metabolism, microbial degradation annualreviews.orgnih.gov |

| Various Aldoximes | Nitrilase (NLase) | Carboxylic Acids | Detoxification and nutrient utilization in bacteria nih.gov |

| α-Oximo β-Keto Esters | Old Yellow Enzyme (OYE) | α-Amino β-Keto Esters | Promiscuous enzymatic reduction researchgate.net |

| Benzylamines | Lipase (chemoenzymatic) | Benzaldoxime | One-pot synthesis demonstrating amine-to-oxime conversion rsc.org |

Given these precedents, if this compound were introduced into a microbial environment, it would likely be subjected to similar biotransformations. Bacteria possessing the aldoxime-nitrile pathway could potentially convert it into a nitrile and subsequently into a carboxylic acid, while other microbes might reduce the oxime group or hydrolyze the amide bond as initial steps in its degradation.

Role in Microbial Secondary Metabolite Production

The production of secondary metabolites by microorganisms is a crucial area of research, yielding a vast array of bioactive compounds with applications in medicine and agriculture. researchgate.netmdpi.com These metabolic pathways are often complex, involving numerous enzymatic steps and intermediate compounds. While this compound is not a prominently cited intermediate, its constituent functional groups—an oxime and an amide—are found in various biologically active microbial products.

Oximes, characterized by the RR'C=NOH functional group, are recognized as important biological motifs with diverse pharmacological activities, including antibacterial and antifungal properties. nih.gov They are known to be key intermediates in the biosynthesis of various metabolites, particularly in plants. nih.govresearchgate.net In the microbial realm, the incorporation of an oxime group can be a critical step in the generation of novel secondary metabolites.

Hypothetical Biosynthetic Role of this compound:

Based on its structure, this compound could theoretically be formed through the enzymatic modification of a precursor amino acid or a keto acid. For instance, an aminotransferase could convert a keto-pentanamide to an amino-pentanamide, which could then be oxidized to the corresponding oxime by an N-oxygenase. Alternatively, a keto-pentanamide could react with hydroxylamine, a reaction that can occur chemically and may be enzyme-catalyzed in a biological system. wikipedia.org

Once formed, this compound could serve as a branching point in a biosynthetic pathway, leading to different classes of secondary metabolites. The oxime nitrogen can be a nucleophile, and the molecule can undergo various enzymatic transformations such as reduction, oxidation, or rearrangement.

Oxime-Containing Microbial Secondary Metabolites:

While data specifically on this compound is limited, several microbial secondary metabolites are known to contain an oxime functional group. These compounds often exhibit significant biological activities.

| Microbial Metabolite Class | Example Compound | Producing Microorganism | Noted Biological Activity |

| Cephalosporins | Cefuroxime, Ceftizoxime | Acremonium chrysogenum (modified) | Antibacterial nih.gov |

| Glycopeptides | A40926 | Nonomuraea gerenzanensis | Antibacterial |

| Polyketides | Oximidine | Pseudomonas sp. | Antifungal, Cytotoxic |

Enzymatic Machinery for Oxime Formation:

The biosynthesis of oximes in microorganisms is catalyzed by specific enzymes. Cytochrome P450 monooxygenases are frequently implicated in the conversion of amino acids to aldoximes, which are precursors to cyanogenic glucosides and glucosinolates in plants. researchgate.net It is plausible that similar enzymatic systems exist in bacteria and fungi for the generation of oxime-containing secondary metabolites.

Research Findings on Related Pathways:

Studies on the biosynthesis of various microbial products provide insights into how a compound like this compound could be integrated into secondary metabolism. For example, the enzymatic formation of amides is a well-established process in microbes, often catalyzed by non-ribosomal peptide synthetases (NRPSs) or standalone amide synthetases. nih.gov Furthermore, the microbial production of short-chain primary amines from various precursors has been demonstrated, highlighting the metabolic plasticity of microorganisms in handling nitrogen-containing functional groups. researchgate.net

The compartmentalization of metabolic pathways within organelles like peroxisomes in filamentous fungi can also play a crucial role in the efficient production of secondary metabolites. nih.gov It is conceivable that the biosynthesis of oxime-containing compounds could be localized to such compartments to prevent interference with primary metabolism.

Vii. Non Clinical Applications and Materials Science Contributions of 2 Hydroxyiminopentanamide and Its Analogs

Use as a Chemical Synthon in Organic Synthesis

In organic synthesis, a chemical synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. The bifunctional nature of 2-hydroxyiminopentanamide allows it to serve as a valuable synthon, particularly in the construction of nitrogen- and oxygen-containing heterocyclic compounds. scielo.org.mxnih.gov Heterocycles are core structures in many functional molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov

The hydroxyimino group can participate in various cyclization reactions. For instance, it can be a precursor to nitrile oxides, which undergo [3+2] cycloaddition reactions to form five-membered rings like isoxazoles. usda.gov The amide group, on the other hand, can be involved in condensation reactions to form different heterocyclic systems such as pyrimidines or thiazoles. semanticscholar.org The interplay between these two groups allows for the synthesis of complex molecular scaffolds.